Methyl 3-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-methylbenzoate involves various chemical reactions, showcasing the adaptability of methylbenzoates in chemical synthesis. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which shares a related synthesis pathway, employs a simple Fischer esterification reaction, indicating the potential synthesis routes that could be adapted for methyl 3-methylbenzoate (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
The molecular structure of methyl 3-methylbenzoate, like its analogs, can be extensively analyzed through various methods. Studies on similar compounds, such as methyl 4-hydroxybenzoate, have employed single-crystal X-ray diffraction and computational methods to detail the structure, demonstrating the compound's stable 3D framework formed via intermolecular hydrogen bonding and the significance of computational chemistry in understanding molecular determinants (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving methylbenzoates often lead to the formation of diverse coordination polymers and complexes, illustrating the chemical versatility of these compounds. The formation of coordination polymers with 3,5-dinitro-4-methylbenzoic acid showcases the potential reactivity and interaction of methyl 3-methylbenzoate with various metals and ligands (Pedireddi & Varughese, 2004).
Physical Properties Analysis
The physical properties of compounds structurally similar to methyl 3-methylbenzoate, such as melting points and crystal structures, have been extensively studied. For instance, the investigation into the polymorphic forms of methyl paraben demonstrates the importance of understanding the physical properties that can affect the material's stability and application (Gelbrich, Braun, Ellern, & Griesser, 2013).
Chemical Properties Analysis
Methyl 3-methylbenzoate's chemical properties, including reactivity and interaction with other substances, are pivotal for its applications. The synthesis and evaluation of compounds like methyl 3,4,5-trihydroxybenzoate for use in natural rubber composites highlight the potential chemical functionalities and reactivity of methylbenzoates in material science applications (Zidan, El-Sabbagh, & Abdelkareem, 2021).
Scientific Research Applications
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Catalysis and Synthesis
- Field : Chemistry
- Application : Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In this study, the solid acids of zirconium metal solids fixed with various substances were studied .
- Method : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
- Results : It was determined that zirconium metal catalysts with fixed Ti had the best activity .
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Fragrance and Flavor Industry
- Field : Consumer Products
- Application : Methyl benzoate’s pleasing aroma has secured it a spot in the formulation of perfumes, soaps, and other beauty products . Additionally, it is used in the flavor industry, contributing a mild, sweet flavor to various food and beverage products .
- Method : It’s a colorless liquid at room temperature, contributing to its ease of incorporation in various products .
- Results : Its light, sweet scent akin to that of fruits and flowers, often finds a role as a fragrance additive in consumer products .
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Pesticides
- Field : Agriculture
- Application : Methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
- Method : It’s used in eco-friendly pest control strategies .
- Results : It offers a more environmentally-friendly alternative to synthetic chemical pesticides, contributing to sustainable agriculture and pest management .
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Biofuel Potential
- Field : Energy
- Application : Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
- Method : Current research is exploring this promising avenue .
- Results : Its high energy density and low freezing point make it a potential candidate for biofuel .
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Pharmaceutical Applications
Safety And Hazards
Future Directions
Methyl 3-methylbenzoate has been identified as a promising candidate for use in integrated pest management under either greenhouse or field conditions . It has been found to exhibit strong spatial repellency against C. lectularius, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the strongest repellent effects .
properties
IUPAC Name |
methyl 3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCDEMFNPKOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059196 | |
Record name | Benzoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 3-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl 3-toluate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20820 | |
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Product Name |
Methyl 3-methylbenzoate | |
CAS RN |
99-36-5 | |
Record name | Benzoic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099365 | |
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Record name | Methyl 3-methylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69227 | |
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Record name | Methyl 3-methylbenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20004 | |
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Record name | Benzoic acid, 3-methyl-, methyl ester | |
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Record name | Benzoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl m-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL M-TOLUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z76VHS8D | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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